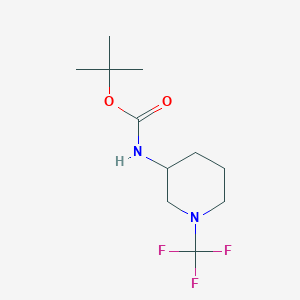

Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate

Description

Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate is a carbamate-protected piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 1-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for drug discovery, particularly in optimizing pharmacokinetic properties . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., tert-butyl [1-{3-chloro-5-(trifluoromethyl)pyridin-2-yl}piperidin-3-yl]carbamate, synthesized with 99% yield via SNAr reaction ).

Properties

Molecular Formula |

C11H19F3N2O2 |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

tert-butyl N-[1-(trifluoromethyl)piperidin-3-yl]carbamate |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)15-8-5-4-6-16(7-8)11(12,13)14/h8H,4-7H2,1-3H3,(H,15,17) |

InChI Key |

LJUCBTWUUSUSOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate typically involves:

- Introduction of the trifluoromethyl group at the 1-position of the piperidine ring.

- Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection).

- Functionalization at the 3-position of the piperidine ring, often involving amination or substitution reactions.

Key Synthetic Routes

Starting Material and Initial Functionalization

The preparation often begins with a piperidine derivative or a lactone precursor. For example, lactones can be converted into N-protected piperidin-3-yl sulfonates, which serve as intermediates for further substitution reactions.

In the case of introducing the trifluoromethyl group, reagents such as trifluoroethyl derivatives or trifluoromethylating agents are employed. The trifluoromethyl group can be introduced via nucleophilic substitution or reductive amination strategies using trifluoroethyl-containing reagents.

Boc Protection

The nitrogen atom of the piperidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, commonly using triethylamine or similar bases to neutralize generated acids. This step ensures stability of the amine functionality during subsequent transformations.

Reductive Amination for Substitution at the 3-Position

A representative example involves the reductive amination of tert-butyl (3-methylpiperidin-3-yl)carbamate with paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE) at ambient temperature overnight. This reaction introduces substituents at the 3-position while maintaining the Boc protection on the nitrogen.

After the reductive amination, acidic work-up with 4 N HCl in 1,4-dioxane is performed to remove any iminium intermediates and facilitate product isolation.

Representative Experimental Procedure

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Boc Protection | tert-Butyl carbamate reagent (Boc2O), triethylamine, solvent (e.g., dichloromethane), room temperature | Formation of tert-butyl carbamate-protected piperidine |

| 2. Introduction of Trifluoromethyl Group | Trifluoroethyl-containing reagent, nucleophilic substitution or reductive amination | Incorporation of 1-(trifluoromethyl) substituent |

| 3. Reductive Amination at 3-Position | Paraformaldehyde, sodium triacetoxyborohydride, DCE, ambient temperature, overnight | Substituted this compound |

| 4. Acidic Work-up | 4 N HCl in 1,4-dioxane, room temperature, 5 hours | Removal of intermediates, product isolation |

This procedure yields the target compound with moderate to good yields, depending on reaction scale and purification methods.

Data Tables and Research Findings

Yield and Purification Summary

Reaction Monitoring and Characterization

- TLC and LCMS are used to monitor reaction progress and confirm product formation.

- LCMS Data: Calculated m/z for C7H16N2 (M+H)+ = 129.2; Found = 129.1, confirming molecular weight consistency.

- NMR Spectroscopy is employed for structural verification, especially to confirm the presence of the trifluoromethyl group and Boc protection.

Discussion of Patented Processes

Patent US20180127417A1 describes novel processes for preparing piperidinone derivatives with trifluoroethyl substituents, which are structurally related to this compound. These processes involve selective functionalization of the piperidine ring and protection strategies compatible with pharmaceutical intermediates.

Patent WO2014200786A1 outlines processes for preparing N-protected piperidinyl sulfonates and related intermediates, which can be adapted for the synthesis of Boc-protected piperidine derivatives with trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated piperidine rings .

Scientific Research Applications

Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of specific biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related piperidine derivatives are compared below based on substituents, synthesis efficiency, and physicochemical properties.

Key Findings

Trifluoromethyl Impact: The CF₃ group in the main compound and its analogs significantly increases lipophilicity (logP ~2.5–3.0) compared to non-fluorinated derivatives (e.g., logP ~1.5 for (R)-tert-butyl piperidin-3-ylcarbamate) . This enhances membrane permeability and resistance to oxidative metabolism.

Stereochemical Effects : Stereospecific analogs (e.g., (3S,5S)-isomer in ) demonstrate the importance of chirality in binding affinity, particularly for enzymes or receptors with chiral pockets .

Heterocyclic Modifications : Pyridine-substituted derivatives (e.g., 61a ) exhibit improved aqueous solubility due to the polarizable nitrogen atom, which also facilitates π-π stacking in target interactions.

Synthetic Yields : Reactions involving aromatic heterocycles (e.g., pyridine in 61a) achieve higher yields (99%) compared to alkylation reactions (e.g., 20–51% in ), likely due to better leaving-group ability and reduced steric hindrance .

Functional Group Analysis

- Boc Protection : Universally used for amine protection, enabling selective functionalization of other sites .

- CF₃ vs. Cyano/Methyl: The CF₃ group provides stronger electron-withdrawing effects than cyano (-CN) or methyl (-CH₃), stabilizing intermediates in nucleophilic reactions .

- Pyridine vs.

Research Implications

- Drug Design : The main compound’s trifluoromethyl group offers a balance of lipophilicity and metabolic stability, making it a preferred scaffold in CNS drug development .

- Synthetic Optimization : High-yield protocols for pyridine-substituted analogs (e.g., 61a) suggest efficient routes for scaling production .

- Chiral Resolution : Stereospecific synthesis (e.g., (3S,5S)-isomer) highlights the need for advanced chiral separation techniques in manufacturing .

Biological Activity

Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18F3N2O2

- Molecular Weight : 292.29 g/mol

- CAS Number : 1329672-93-6

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a trifluoromethyl group, which is known to enhance the lipophilicity and bioavailability of drug candidates.

This compound exhibits its biological effects primarily through interactions with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may contribute to its therapeutic effects. For example, studies have indicated that similar piperidine derivatives can inhibit cholinesterase and monoamine oxidase B, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

- Receptor Modulation : The compound may interact with various receptors, including those involved in inflammatory responses. Research indicates that piperidine derivatives can modulate immune responses, potentially making them useful in treating autoimmune disorders .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. For instance:

- Cell Viability Assays : In vitro studies using cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation at micromolar concentrations. For example, one study reported significant cytotoxicity against breast cancer MDA-MB-231 cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 10.0 | Induces apoptosis |

| Similar Piperidine Derivative | FaDu | 5.0 | Microtubule destabilization |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- In Vivo Studies : Animal models of inflammation have demonstrated that similar compounds can reduce markers of inflammation, such as cytokine levels and inflammatory cell infiltration .

Case Studies and Research Findings

- Study on Immune Modulation : A study involving the administration of a related compound in lupus models indicated a reduction in autoantibody production and inflammatory markers, suggesting potential for treating autoimmune diseases .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various piperidine derivatives on different cancer cell lines, revealing that modifications to the piperidine structure significantly influenced their biological activity .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate in academic laboratories?

Methodological Answer:

- Reaction Conditions : Use a nucleophilic substitution reaction between tert-butyl (piperidin-3-yl)carbamate and 2-chloro-5-(trifluoromethyl)pyridine in dry DMF at 100°C. Potassium carbonate acts as a base to deprotonate the amine and facilitate coupling .

- Purification : Flash column chromatography (ethyl acetate/hexane gradient) is effective for isolating the product with >95% purity. Monitor reaction progress via TLC or LC-MS to minimize byproducts .

- Yield Improvement : Excess amine (1.1–1.2 eq) and prolonged reaction time (overnight) improve yield to ~99% .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.39 ppm, singlet, 9H) and trifluoromethyl-substituted piperidine (δ ~123.35 ppm, q, J = 269.9 Hz) .

- ESI-MS : Verify molecular ion peaks (e.g., m/z 380.1 [M+H]⁺) .

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity. Compare retention times with authentic standards .

Q. Q3. What is the role of the tert-butyl carbamate group in medicinal chemistry applications of this compound?

Methodological Answer:

- Protecting Group : The tert-butyl carbamate (Boc) protects the amine during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., TFA in DCM) .

- Solubility Modulation : The Boc group enhances solubility in organic solvents, facilitating reactions in non-polar media .

Advanced Research Questions

Q. Q4. How can stereochemical outcomes be controlled during the synthesis of trifluoromethyl-piperidine derivatives like this compound?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. For example, tert-butyl carbamates with (R)- or (S)-configurations can be isolated using columns like Chiralpak IA/IB .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd with BINAP ligands) to direct stereochemistry during piperidine ring formation .

Q. Q5. What strategies address contradictory crystallographic data when resolving the structure of tert-butyl carbamate derivatives?

Methodological Answer:

- Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement (U-values) and occupancy rates to resolve ambiguities in electron density maps .

- Validation Tools : Cross-check with PLATON or Mercury to detect disorders or twinning. For example, SHELXPRO can interface with macromolecular data to validate hydrogen bonding networks .

Q. Q6. How can researchers mitigate the formation of impurities such as des-Boc byproducts in this compound?

Methodological Answer:

Q. Q7. What methodologies are recommended for studying the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Kinetic Assays : Perform dose-response curves (IC₅₀) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes like phosphatases or kinases .

- Cellular Uptake : Use radiolabeled (³H or ¹⁴C) analogs to track intracellular accumulation. Compare with unlabeled controls via scintillation counting .

Q. Q8. How should researchers handle discrepancies in reaction yields when scaling up the synthesis of this compound?

Methodological Answer:

Q. Q9. What analytical approaches are suitable for characterizing degradation products of tert-butyl carbamates under accelerated stability testing?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze via LC-HRMS to identify oxidative (e.g., hydroxylation) or hydrolytic (e.g., de-Boc) products .

- Structural Elucidation : Use tandem MS/MS to fragment degradation products and compare with synthetic standards .

Q. Q10. How can computational modeling aid in predicting the reactivity of this compound in drug discovery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.